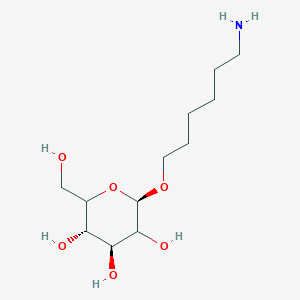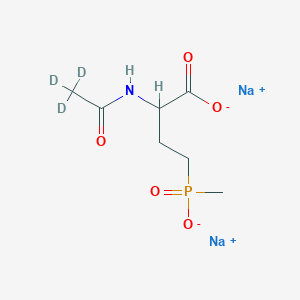![molecular formula C₃₂H₃₅Cl₂NO₈ B1146687 2-[4-[(E)-2-Cloro-2-(4-clorofenil)-1-feniletenil]fenoxi]-N,N-dietiletanamina; Ácido 2-hidroxipropano-1,2,3-tricarboxílico CAS No. 14158-75-9](/img/structure/B1146687.png)
2-[4-[(E)-2-Cloro-2-(4-clorofenil)-1-feniletenil]fenoxi]-N,N-dietiletanamina; Ácido 2-hidroxipropano-1,2,3-tricarboxílico
Descripción general
Descripción
4’-Chloro Clomiphene Citrate (E/Z Mixture): is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is a derivative of clomiphene citrate, with the addition of a chlorine atom at the 4’ position of the phenyl ring. This compound is used primarily in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
4’-Chloro Clomiphene Citrate (E/Z Mixture) has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and for the development of new synthetic methodologies.
Biology: Studied for its effects on cellular processes and interactions with estrogen receptors.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of hormone-related disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
Target of Action
The primary target of 4’-Chloro Clomiphene Citrate(E/Z Mixture), also known as Clomifene, is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM) and can interact with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
Clomifene acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .
Biochemical Pathways
The primary biochemical pathway affected by Clomifene is the hypothalamic-pituitary-ovarian axis . By blocking estrogen action, Clomifene increases the release of GnRH from the hypothalamus, which then stimulates the pituitary to release FSH and LH. These hormones stimulate the growth of the ovarian follicle and the production of estradiol .
Pharmacokinetics
Clomifene is orally administered and has a high bioavailability of over 90% . It is metabolized in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The elimination half-life of Clomifene is between 4 to 7 days . The active metabolites, 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO), have half-lives of 13-34 hours and 15-37 hours respectively . The compound is mainly excreted in feces, with some in urine .
Result of Action
The result of Clomifene’s action is the induction of ovulation, making it useful in treating female infertility due to anovulation, such as that seen in polycystic ovary syndrome . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro Clomiphene Citrate (E/Z Mixture) involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including chlorination, alkylation, and esterification. The key steps include:
Chlorination: Introduction of a chlorine atom at the 4’ position of the phenyl ring.
Alkylation: Formation of the ethylene bridge between the phenyl rings.
Esterification: Conversion of the intermediate to the citrate salt.
Industrial Production Methods: Industrial production of 4’-Chloro Clomiphene Citrate (E/Z Mixture) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the desired isomeric mixture is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro Clomiphene Citrate (E/Z Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Comparación Con Compuestos Similares
Clomiphene Citrate: The parent compound, used primarily for ovulation induction.
Tamoxifen: Another SERM, used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis.
Uniqueness: 4’-Chloro Clomiphene Citrate (E/Z Mixture) is unique due to the presence of the chlorine atom at the 4’ position, which can influence its binding affinity and selectivity for estrogen receptors. This modification may result in different pharmacological properties compared to other SERMs .
Propiedades
IUPAC Name |
2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRXVWBYYHSPM-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747330 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-75-9 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
